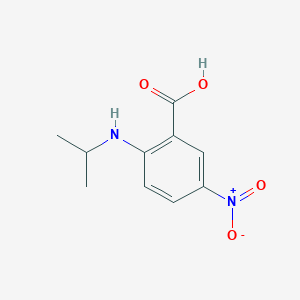

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid

Description

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid is a substituted benzoic acid derivative featuring an isopropylamino group (-NH-CH(CH$3$)$2$) at the 2-position and a nitro group (-NO$_2$) at the 5-position of the benzene ring. The carboxylic acid (-COOH) functional group at the 1-position contributes to its acidic properties, while the nitro group enhances electron-withdrawing effects, influencing reactivity and solubility.

Properties

IUPAC Name |

5-nitro-2-(propan-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(2)11-9-4-3-7(12(15)16)5-8(9)10(13)14/h3-6,11H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWIDGKTVMVONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid typically involves the nitration of a suitable benzene derivative followed by the introduction of the isopropylamino group. One common method includes:

Nitration: The starting material, such as benzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

Amination: The nitrobenzoic acid is then subjected to reductive amination using isopropylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas over a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed.

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over palladium on carbon or iron in the presence of hydrochloric acid.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively, in the presence of suitable catalysts.

Oxidation: The isopropylamino group can be oxidized to form corresponding nitroso or nitro derivatives under strong oxidative conditions.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Catalysts: Sulfuric acid, hydrochloric acid, palladium on carbon.

Major Products:

Reduction: 2-(Isopropylamino)-5-aminobenzenecarboxylic acid.

Substitution: Various esters and amides of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid.

Oxidation: Nitroso or nitro derivatives of the compound.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Reactivity

The presence of the nitro group enables the compound to undergo reduction reactions, leading to the formation of amino derivatives. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Biological Applications

Biochemical Probes

Due to its functional groups, 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid is being investigated as a biochemical probe. Its ability to interact with enzymes or receptors allows researchers to study biological pathways and mechanisms.

Pharmacological Properties

Research has suggested potential pharmacological activities, including anti-inflammatory and antimicrobial effects. These properties make it a candidate for further investigation in drug development.

Medicinal Chemistry

Drug Development

The compound's unique structure facilitates its exploration as a lead compound in medicinal chemistry. Its modification can lead to new derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid. Results indicated that certain modifications significantly increased activity against specific bacterial strains, highlighting its potential as an antimicrobial agent .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its color properties and stability under various conditions make it suitable for use in textiles and coatings.

| Application Area | Specific Uses |

|---|---|

| Chemistry | Synthesis intermediate for complex molecules |

| Biology | Biochemical probes for enzyme interaction studies |

| Medicine | Potential anti-inflammatory and antimicrobial agents |

| Industry | Production of dyes and pigments |

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Heterocyclic Variants

The compound is compared to structurally related aromatic carboxylic acids, heterocyclic derivatives, and analogs with differing substituents. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of 2-(Isopropylamino)-5-nitrobenzenecarboxylic Acid and Analogous Compounds

Substituent Effects and Functional Group Comparisons

- Nitro Group Influence : The nitro group in the target compound distinguishes it from analogs like 2-isopropylbenzoic acid (), increasing acidity and electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions .

- Amino vs.

- Hazard Profile: The piperidine-substituted analog () is labeled as an irritant, suggesting that bulky amine substituents may contribute to handling risks. The target compound’s isopropylamino group could pose similar hazards, though specific data are unavailable .

Biological Activity

2-(Isopropylamino)-5-nitrobenzenecarboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid is C11H14N2O4, with a molecular weight of 238.24 g/mol. The compound features an isopropylamino group and a nitro substituent on the benzene ring, which are critical for its biological activity.

The biological activity of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating various biochemical pathways. The presence of the nitro group enhances its binding affinity towards certain targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid exhibit significant antimicrobial properties. For example, compounds with similar structural motifs showed zones of inhibition ranging from 9 to 20 mm against various bacterial strains, indicating potential as antimicrobial agents .

Neuroprotective Effects

In vitro assays have suggested that this compound may offer neuroprotective benefits. When tested in cell viability assays using HT22 cells exposed to glutamate toxicity, it demonstrated protective effects at specific concentrations. The concentration producing 50% protection (PC50) was calculated using MTS assays, indicating a potential role in protecting neuronal cells from oxidative stress .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an important enzyme in neurotransmission. Molecular docking studies indicated that compounds containing isopropylamine groups show promising inhibitory activity against AChE, with IC50 values reported around 49 μM for structurally related compounds . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Study on Neurotoxicity

A study published in PMC3593605 investigated the neuroprotective effects of related compounds on HT22 cells. The results indicated that certain derivatives could significantly reduce cell death induced by glutamate toxicity, highlighting their potential therapeutic applications in neuroprotection .

Structure-Activity Relationship Analysis

Research into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the amino and nitro groups can significantly alter biological activity. For instance, derivatives with additional functional groups showed enhanced potency against specific targets compared to their parent compounds .

Data Summary

Q & A

Basic: What are the recommended synthetic routes for 2-(Isopropylamino)-5-nitrobenzenecarboxylic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves nitration and alkylation steps. A plausible route includes:

Nitration of precursor : Start with a benzoic acid derivative (e.g., 5-nitrobenzoic acid). Ensure controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

Isopropylamine coupling : React the nitro-substituted intermediate with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a coupling agent like HATU .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR .

Critical Consideration : Monitor reaction intermediates via TLC to prevent side reactions (e.g., esterification of the carboxylic acid group).

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the isopropylamino group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for N–CH) and nitro group (meta coupling in aromatic region) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ and fragmentation patterns .

- IR Spectroscopy : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and nitro group (~1520–1350 cm⁻¹) .

Data Cross-Validation : Compare experimental spectra with PubChem computational data (e.g., InChIKey hashing) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Impurity profiles : Re-evaluate purity using orthogonal methods (e.g., LC-MS vs. NMR).

- Assay conditions : Standardize bioactivity assays (e.g., pH, solvent/DMSO concentration) .

- Statistical validation : Apply ANOVA or t-tests to compare datasets, ensuring n ≥ 3 replicates. Use tools like GraphPad Prism for dose-response curve fitting .

Example : If one study reports sweetness-enhancing properties (as in structurally related compounds ), validate via receptor-binding assays (e.g., HEK293 cells expressing T1R2/T1R3 receptors).

Advanced: What computational methods can predict the reactivity of the nitro and carboxylic acid groups?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution at the nitro group or nucleophilic attack at the carboxylic acid.

- pKa Prediction : Tools like ChemAxon or SPARC estimate pKa values (~1.5 for carboxylic acid, ~-1 for nitro group), guiding pH-dependent reactivity .

- Docking Studies : For bioactivity hypotheses, dock the compound into protein active sites (e.g., using AutoDock Vina) to assess binding affinity .

Validation : Correlate computational results with experimental kinetics (e.g., hydrolysis rates under varying pH).

Advanced: How can this compound be functionalized for material science applications?

Methodological Answer:

- Coordination Chemistry : React the carboxylic acid with metal ions (e.g., Cu²⁺ or Fe³⁺) to form MOFs. Monitor via FTIR for carboxylate stretching (~1600–1650 cm⁻¹) .

- Polymer Modification : Graft onto polymers via EDC/NHS coupling. Confirm conjugation via GPC and TGA .

- Surface Functionalization : Use silane linkers to immobilize the compound on SiO₂ surfaces for sensor development. Validate via XPS or AFM .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid carboxylic acid hydrolysis.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers design SAR studies for derivatives of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano or altering the isopropyl group).

- Bioisosteres : Replace carboxylic acid with sulfonamide or tetrazole to assess potency changes .

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity. Validate with PLS regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.